(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone: is a complex organic compound that features a unique combination of benzo[d]thiazole, azetidine, pyridine, and piperazine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via the reaction of an appropriate azetidinone precursor with a nucleophile.
Coupling with Piperazine and Pyridine: The final step involves coupling the benzo[d]thiazole-azetidine intermediate with 4-(pyridin-2-yl)piperazine under suitable conditions, often using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
The uniqueness of (1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-19(24-11-9-23(10-12-24)18-7-3-4-8-21-18)15-13-25(14-15)20-22-16-5-1-2-6-17(16)27-20/h1-8,15H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVJPLDLCUOFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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